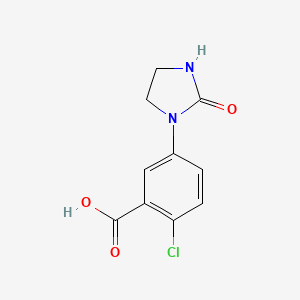
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid
Descripción general
Descripción
“2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1183424-11-4 . It has a molecular weight of 240.65 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied using X-ray diffraction . The resolution of the structure is 2.00 Å .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 240.65 .Aplicaciones Científicas De Investigación
Antimicrobial Applications
The compound and its derivatives have been explored for their antimicrobial efficacy. For example, derivatives attached to the benzoimidazole moiety, known for their roles in biological fields like antimicrobial and anticancer activities, were synthesized and evaluated for antimicrobial activities. These compounds demonstrated significant effectiveness against both gram-positive and gram-negative bacteria, as well as fungi (El-Meguid, 2014).
Synthetic Methodologies
Research has also focused on synthetic methodologies involving this compound. For instance, microwave-promoted synthesis of derivatives by reacting 3-(1H-benzoimidazol-2-yl)-4-hydroxy-benzoic acid with substituted benzoic acid hydrazides has been developed, illustrating the compound's versatility in synthetic organic chemistry (Lei et al., 2013).
Biological Activity Evaluation
Additionally, the compound's derivatives have been synthesized and assessed for potential anti-tuberculosis properties, indicating its relevance in developing new therapeutic agents (Liu et al., 2012). Furthermore, green synthesis methods have been applied to create novel compounds using 2-oxoimidazolidine-1,3-disulfonic acid, demonstrating the compound's role in environmentally friendly chemical processes (Shahi et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is the proline biosynthetic enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1) . PYCR1 is one of the most consistently upregulated enzymes across multiple cancer types and is central to the metabolic rewiring of cancer cells .
Mode of Action
The compound interacts with PYCR1 by blocking both the P5C substrate pocket and the NAD(P)H binding site . This interaction inhibits the activity of PYCR1, disrupting the normal function of the enzyme .
Biochemical Pathways
The inhibition of PYCR1 affects the proline biosynthetic pathway. Proline is an amino acid that plays a crucial role in protein synthesis and structure. By inhibiting PYCR1, the production of proline is reduced, which can disrupt protein synthesis and affect the growth and proliferation of cancer cells .
Result of Action
The inhibition of PYCR1 by this compound can lead to a decrease in proline production, potentially disrupting the growth and proliferation of cancer cells . This makes the compound a potential therapeutic agent for cancer treatment .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid plays a significant role in various biochemical reactions. It has been shown to interact with the enzyme Δ1-pyrroline-5-carboxylate reductase 1 (PYCR1), which is involved in proline biosynthesis . This interaction inhibits the activity of PYCR1, leading to a decrease in proline production. Proline is an important amino acid that contributes to protein synthesis and cellular stress responses. By inhibiting PYCR1, this compound can modulate proline levels and affect cellular metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation by disrupting proline biosynthesis . This disruption leads to a reduction in protein synthesis and an increase in cellular stress, ultimately resulting in cell death. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering proline levels and affecting the activity of proline-dependent enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with PYCR1 . This binding inhibits the enzyme’s activity, preventing the conversion of Δ1-pyrroline-5-carboxylate to proline. The inhibition of PYCR1 leads to a decrease in proline levels, which in turn affects protein synthesis and cellular stress responses. Additionally, the compound may influence gene expression by modulating the activity of proline-dependent transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PYCR1 and persistent effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PYCR1 without causing significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to proline biosynthesis . By inhibiting PYCR1, the compound disrupts the conversion of Δ1-pyrroline-5-carboxylate to proline, leading to altered metabolic flux and changes in metabolite levels. This disruption can affect various cellular processes, including protein synthesis, cellular stress responses, and energy metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytoplasm and mitochondria, where it can exert its inhibitory effects on PYCR1. The compound’s distribution is influenced by factors such as cellular uptake, binding affinity, and tissue-specific expression of transporters.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific compartments. In the cytoplasm, the compound interacts with PYCR1 to inhibit proline biosynthesis, while in the mitochondria, it may affect mitochondrial function and energy metabolism.
Propiedades
IUPAC Name |
2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-2-1-6(5-7(8)9(14)15)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLWJXSPVCHJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





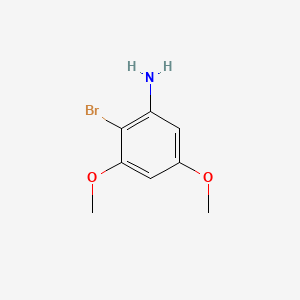
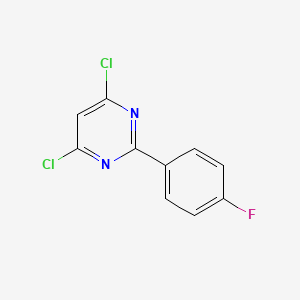
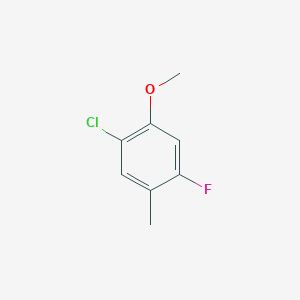
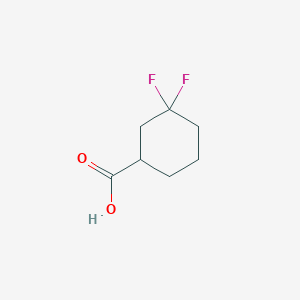
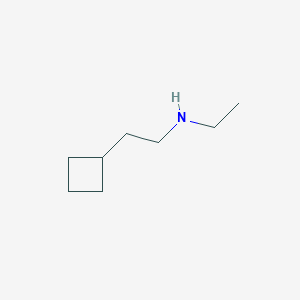

![1-{[(2-Methoxyethyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465176.png)
![Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465178.png)

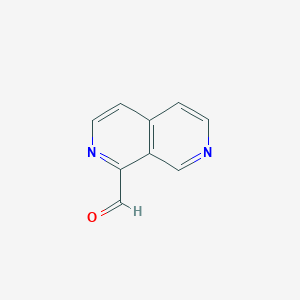
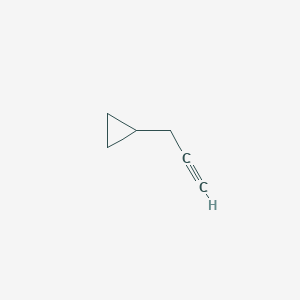
![2-chloro-N-[cyclopentyl(phenyl)methyl]acetamide](/img/structure/B1465186.png)